molecular formula C16H18N4O3 B11269122 N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B11269122
M. Wt: 314.34 g/mol
InChI Key: CTDPWYSMLMVENO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a 1,3,4-oxadiazole ring, and a methoxyethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the methoxyethyl moiety.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(2-methoxyethyl)-2-(3-(5-methyl-1,3,4-triazol-2-yl)-1H-indol-1-yl)acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

These similar compounds may exhibit different chemical properties, reactivity, and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C16H18N4O3/c1-11-18-19-16(23-11)13-9-20(10-15(21)17-7-8-22-2)14-6-4-3-5-12(13)14/h3-6,9H,7-8,10H2,1-2H3,(H,17,21)

InChI Key

CTDPWYSMLMVENO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC

Origin of Product

United States

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